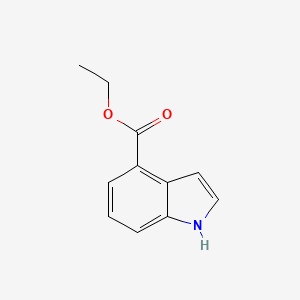

Ethyl-1H-Indol-4-carboxylat

Übersicht

Beschreibung

Ethyl 1H-indole-4-carboxylate, commonly referred to as EI-4C, is an organic compound with a variety of applications in the scientific research field. It is a colorless to pale yellow liquid which is soluble in ether, ethanol, and chloroform. EI-4C is a versatile compound with a range of uses, including in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a reference standard in analytical chemistry.

Wissenschaftliche Forschungsanwendungen

- Forscher haben Indol-Derivate auf ihre antiviralen Eigenschaften untersucht. Zum Beispiel:

- Ethyl-6-Brom-5-hydroxy-1H-Indol-3-carboxylate wurden auf ihre anti-hepatischen Wirkungen untersucht. Bestimmte Verbindungen zeigten eine potenzielle anti-hepatische Aktivität .

- Indol-2-Carbonsäure-Derivate, einschließlich this compound, wurden als Inhibitoren der Zellteilung in Escherichia coli (E. coli) untersucht.

Antivirale Aktivität

Anti-Hepatische Aktivität

Aurora-Kinase-A-Inhibitoren

Antitumor-Mittel

Inhibitoren der Zellteilung in E. coli

Pyrrolizidin-Alkaloid-Synthese

Zusammenfassend lässt sich sagen, dass this compound und seine Derivate in mehreren Bereichen vielversprechend sind, von der antiviralen Forschung bis zur Krebstherapie. Weitere Untersuchungen ihrer Mechanismen und Anwendungen sind gerechtfertigt. 🌟

Wirkmechanismus

Target of Action

Ethyl 1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 1H-indole-4-carboxylate may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities of indole derivatives , it can be inferred that Ethyl 1H-indole-4-carboxylate may influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

The broad biological activities of indole derivatives suggest that ethyl 1h-indole-4-carboxylate could have a wide range of effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Indole derivatives, including Ethyl 1H-indole-4-carboxylate, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Temporal Effects in Laboratory Settings

Indole derivatives have been studied for their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Ethyl 1H-indole-4-carboxylate at different dosages in animal models have not been reported. Indole derivatives have been studied for their effects at various dosages .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Indole derivatives are known to be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

ethyl 1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUDZKABRXGZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345501 | |

| Record name | Ethyl indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50614-84-1 | |

| Record name | Ethyl indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

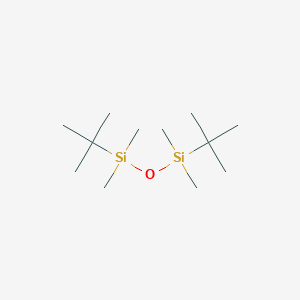

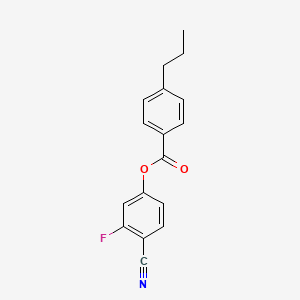

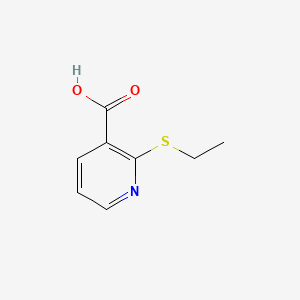

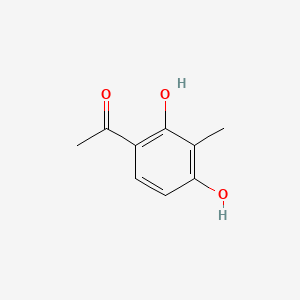

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-](/img/structure/B1582068.png)

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1582069.png)